(E)-ethyl 2-(2-phenylhydrazono)acetate

Antiplatelet Arachidonic Acid Pathway COX-1 Inhibition

Procure the definitive unsubstituted arylhydrazonoacetate reference standard (3a) for rigorous antiplatelet SAR studies. This compound delivers a moderate baseline potency (IC₅₀ 420 µM vs. AA) essential for benchmarking electron-withdrawing substituent effects (e.g., 4-Cl: 2.6 µM). Relied upon for predictable cyclization in divergent pyrazole/pyridazine library synthesis, its well-defined crystal packing (space group Pbca) also supports solid-state chemistry and computational polymorph prediction. Ensure experimental reproducibility by sourcing this specific unsubstituted scaffold rather than generic analogs.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
Cat. No. B12001616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-ethyl 2-(2-phenylhydrazono)acetate
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C=NNC1=CC=CC=C1
InChIInChI=1S/C10H12N2O2/c1-2-14-10(13)8-11-12-9-6-4-3-5-7-9/h3-8,12H,2H2,1H3/b11-8+
InChIKeyOXDINSQNKBLMPS-DHZHZOJOSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-Ethyl 2-(2-phenylhydrazono)acetate: Procurement and Selection Guide for a Versatile Phenylhydrazone Synthon


(E)-Ethyl 2-(2-phenylhydrazono)acetate (ethyl 2-phenylhydrazono-3-oxobutanoate, CAS: 52328-57-1) is a member of the arylhydrazonoacetate class, characterized by a hydrazone linkage connecting a phenyl ring to an ethyl acetoacetate backbone. Its molecular formula is C₁₂H₁₄N₂O₃ with a molecular weight of 234.25 g/mol [1]. The compound adopts an (E)-configuration and exhibits a crystalline structure defined by intermolecular C-H···O and N-H···O hydrogen bonding, with dihedral angles of 86.3° and 10.0° between the benzene ring and the ethyl/acetylimino planes, respectively [2]. This structural motif serves as a key intermediate in heterocyclic synthesis, particularly for pyrazole and triazole derivatives, and has been investigated for antiplatelet, antitumor, and antimicrobial activities [3].

Why Generic Substitution of (E)-Ethyl 2-(2-phenylhydrazono)acetate Fails: A Quantitative Justification


Within the arylhydrazonoacetate class, simple substitution at the phenyl ring results in profound changes in biological activity, chemical reactivity, and crystallographic properties. As demonstrated by Farhady et al. (2021), the para-hydroxy derivative (3m) exhibits an IC₅₀ of 117 µM against arachidonic acid-induced platelet aggregation, while the unsubstituted parent compound (3a) has an IC₅₀ of 420 µM—a 3.6-fold difference in potency [1]. Similarly, electron-withdrawing substituents like para-chloro (3b, IC₅₀ 2.6 µM) dramatically increase potency by over 160-fold [1]. In the context of heterocyclic synthesis, the reactivity of the hydrazone moiety is exquisitely sensitive to the electronic environment of the aryl ring, influencing cyclization rates and regioselectivity in pyrazole and pyridazine formations [2]. Furthermore, the crystal structure of the unsubstituted compound reveals specific hydrogen-bonding networks and dihedral angles that govern its solid-state properties and dissolution behavior, which are not replicated by substituted analogs [3]. Consequently, the assumption that any arylhydrazonoacetate can substitute for the specific unsubstituted phenyl derivative is not supported by empirical evidence; each analog possesses a unique activity and reactivity fingerprint that necessitates targeted procurement.

Product-Specific Quantitative Evidence: Direct Comparisons of (E)-Ethyl 2-(2-phenylhydrazono)acetate Against Key Analogs


Antiplatelet Activity: (E)-Ethyl 2-(2-phenylhydrazono)acetate vs. Para-Hydroxy Analog

In a direct head-to-head comparison, the unsubstituted (E)-ethyl 2-(2-phenylhydrazono)acetate (compound 3a) was evaluated for antiplatelet activity against its para-hydroxy analog (compound 3m) [1]. The unsubstituted compound 3a exhibited an IC₅₀ of 420 µM against arachidonic acid (AA)-induced platelet aggregation, while the para-hydroxy derivative 3m showed a 3.6-fold lower IC₅₀ of 117 µM [1]. Against adenosine diphosphate (ADP)-induced aggregation, 3a had an IC₅₀ of 717 µM compared to 401 µM for 3m, a 1.8-fold difference [1].

Antiplatelet Arachidonic Acid Pathway COX-1 Inhibition

Electron-Withdrawing Substituent Effect: (E)-Ethyl 2-(2-phenylhydrazono)acetate vs. Para-Chloro Analog

The impact of electron-withdrawing substitution on antiplatelet potency is illustrated by comparing unsubstituted (E)-ethyl 2-(2-phenylhydrazono)acetate (3a) to its para-chloro analog (3b) [1]. Compound 3a displays an IC₅₀ of 420 µM against AA-induced aggregation, whereas 3b exhibits an IC₅₀ of 2.6 µM—a 161-fold increase in potency [1]. This dramatic differential highlights the critical role of the phenyl ring's electronic environment in modulating biological activity.

SAR Antiplatelet Electron-Withdrawing Group

Crystallographic and Conformational Properties: Unique Solid-State Features of (E)-Ethyl 2-(2-phenylhydrazono)acetate

The unsubstituted (E)-ethyl 2-(2-phenylhydrazono)acetate crystallizes in the orthorhombic space group Pbca with unit cell parameters a = 9.3039 Å, b = 15.752 Å, c = 17.129 Å, and V = 2510.3 ų [1]. The crystal structure is stabilized by a specific network of intermolecular C-H···O and N-H···O hydrogen bonds [1]. Notably, the benzene ring forms dihedral angles of 86.3° with the ethyl group and 10.0° with the acetylimino plane [1]. These precise geometric parameters are a direct consequence of the unsubstituted phenyl ring; substitution would alter intermolecular packing and hydrogen-bonding motifs, potentially affecting solubility, melting point, and formulation behavior.

Crystallography X-ray Diffraction Solid-State Chemistry

Synthetic Utility: (E)-Ethyl 2-(2-phenylhydrazono)acetate as a Precursor to Pyrazole and Pyridazine Derivatives

The unsubstituted phenylhydrazonoacetate serves as a versatile precursor for heterocyclic synthesis. Reaction with cyanoacetyl hydrazine in an oil bath with ammonium acetate yields a pyridazine derivative (compound 4), while performing the same reaction in ethanolic triethylamine yields a pyrazole derivative (compound 5) [1]. This divergent reactivity is governed by the electronic and steric properties of the unsubstituted hydrazone. Substituted analogs would exhibit altered reaction kinetics and product distributions, as electron-donating or -withdrawing groups on the phenyl ring modulate the nucleophilicity of the hydrazone nitrogen.

Heterocyclic Synthesis Pyrazole Pyridazine

Class-Level Antimicrobial Potential: 2-Phenylhydrazonoalkanoic Acid Derivatives as Sortase A Inhibitors

While direct data for (E)-ethyl 2-(2-phenylhydrazono)acetate against Sortase A is not available, a study on structurally related 2-phenylhydrazonoalkanoic acid derivatives demonstrated Sortase A inhibition with IC₅₀ values ranging from 50–100 µM [1]. These compounds also interfered with biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis [1]. By class-level inference, the unsubstituted phenylhydrazonoacetate scaffold is a relevant starting point for developing anti-virulence agents targeting Gram-positive pathogens.

Antimicrobial Sortase A Biofilm

QSAR Analysis: Electronic Effects on 15-Lipoxygenase Inhibition

A QSAR study of 28 N¹-phenyl-2-phenylhydrazonoacetamides, close structural relatives of (E)-ethyl 2-(2-phenylhydrazono)acetate, revealed that electron-donating groups on the N¹-phenyl ring enhance inhibitory activity against soybean 15-lipoxygenase [1]. The unsubstituted phenyl derivative serves as the baseline for assessing these electronic effects. Specifically, the study found that meta-substitution with groups exhibiting a positive resonance effect (+R) increases activity, while electron-withdrawing substituents reduce it [1].

QSAR 15-Lipoxygenase SAR

Optimal Application Scenarios for (E)-Ethyl 2-(2-phenylhydrazono)acetate Based on Quantitative Evidence


SAR Baseline for Antiplatelet Drug Discovery

Utilize (E)-ethyl 2-(2-phenylhydrazono)acetate (3a) as the unsubstituted reference compound in structure-activity relationship (SAR) studies of antiplatelet agents. Its moderate potency (IC₅₀ 420 µM vs. AA, 717 µM vs. ADP) provides a clear baseline against which the effects of electron-withdrawing (e.g., 4-Cl: 2.6 µM) or electron-donating (e.g., 4-OH: 117 µM) substituents can be quantitatively assessed [4]. This application is directly supported by the head-to-head comparative data presented in Section 3.

Precursor for Divergent Heterocyclic Synthesis

Employ (E)-ethyl 2-(2-phenylhydrazono)acetate as a key starting material for the divergent synthesis of pyrazole and pyridazine libraries. Reaction conditions (ammonium acetate/oil bath vs. ethanolic triethylamine) dictate whether pyridazine or pyrazole products are obtained [4]. The unsubstituted phenyl ring ensures predictable reactivity without the complicating electronic or steric effects introduced by ring substitution.

Crystallographically Defined Scaffold for Solid-State Studies

Leverage the well-characterized crystal structure of (E)-ethyl 2-(2-phenylhydrazono)acetate (space group Pbca, precise dihedral angles) for solid-state chemistry applications, including co-crystal screening, polymorph studies, or as a model compound for computational crystal structure prediction [4]. The defined hydrogen-bonding network (C-H···O and N-H···O) provides a reproducible framework for intermolecular interaction studies.

Antimicrobial Scaffold for Sortase A Inhibitor Development

Use (E)-ethyl 2-(2-phenylhydrazono)acetate as a starting scaffold for the design of novel Sortase A inhibitors targeting Gram-positive pathogens. Based on class-level evidence, structurally related 2-phenylhydrazonoalkanoic acid derivatives exhibit IC₅₀ values of 50–100 µM against Sortase A and interfere with biofilm formation [4]. The unsubstituted phenylhydrazonoacetate provides a chemically accessible entry point for synthesizing and optimizing new anti-virulence agents.

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